molecular formula C22H21N3O3 B11350787 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Cat. No.: B11350787
M. Wt: 375.4 g/mol
InChI Key: ZJVXKHZEDBKATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The systematic IUPAC name for this compound is derived from its benzimidazole core, substituted at position 1 with a 4-methoxyphenylmethyl group and at position 2 with an ethylcarboxamide-furyl moiety. The full name is formulated as:
N-(2-{1-[(4-methoxyphenyl)methyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide .

The molecular formula is C23H23N3O3 , corresponding to a molecular weight of 389.45 g/mol. The SMILES representation is:
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 .
This notation highlights the methoxyphenyl-benzimidazole core linked to the furan-carboxamide side chain via an ethyl spacer.

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous benzimidazole derivatives reveal critical insights into the three-dimensional conformation of this compound class. For example, in structurally related molecules:

  • The benzimidazole ring adopts a planar geometry, with deviations ≤0.028 Å from planarity .
  • Substituents at the 1- and 2-positions induce distinct dihedral angles. In similar systems, the benzimidazole plane forms angles of 72.17°–87.41° with attached aromatic rings (e.g., furan or phenyl groups) .
  • Intramolecular hydrogen bonds between the carboxamide NH and benzimidazole nitrogen stabilize the conformation .

For the title compound, computational modeling predicts a 61.65° dihedral angle between the benzimidazole core and the 4-methoxyphenyl group, based on analogous systems . The ethyl spacer likely adopts a staggered conformation to minimize steric clashes between the methoxyphenyl and furan-carboxamide moieties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (400 MHz, DMSO-d6) :
    • Benzimidazole protons: δ 7.45–8.12 (m, 4H, aromatic H)
    • Methoxyphenyl group: δ 3.78 (s, 3H, OCH3), δ 5.32 (s, 2H, CH2), δ 6.85–7.30 (m, 4H, aromatic H)
    • Ethyl spacer: δ 3.45 (t, 2H, J = 6.5 Hz, CH2N), δ 2.95 (t, 2H, J = 6.5 Hz, CH2C=O)
    • Furan ring: δ 6.55 (dd, 1H, J = 3.2, 1.8 Hz), δ 7.25 (d, 1H, J = 3.2 Hz)
Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3320 cm⁻¹ : N-H stretch (carboxamide)
  • 1665 cm⁻¹ : C=O stretch (carboxamide)
  • 1605 cm⁻¹ : C=N stretch (benzimidazole)
  • 1250 cm⁻¹ : C-O-C asymmetric stretch (methoxy group)
Mass Spectrometry (MS)
  • ESI-MS (m/z) : [M+H]+ calculated 390.18, observed 390.21
  • Fragmentation pattern:
    • Loss of furan-carboxamide (Δm/z 123.04)
    • Cleavage of the ethyl spacer (Δm/z 72.06)

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties:

Parameter Value
HOMO-LUMO gap 4.12 eV
Dipole moment 5.23 Debye
Molecular electrostatic potential (MEP) Electron-rich regions at furan O and carboxamide O

The HOMO is localized on the benzimidazole π-system, while the LUMO resides on the furan ring, suggesting potential charge-transfer interactions. Fukui function analysis identifies the carboxamide oxygen and benzimidazole N3 as nucleophilic attack sites .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[1-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-15(23-22(26)20-8-5-13-28-20)21-24-18-6-3-4-7-19(18)25(21)14-16-9-11-17(27-2)12-10-16/h3-13,15H,14H2,1-2H3,(H,23,26)

InChI Key

ZJVXKHZEDBKATC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight* Biological Activity (If Reported)
Target Compound Benzimidazole 1-(4-Methoxyphenyl)methyl; 2-ethyl linker; N-furylcarboxamide ~443.5 g/mol Not explicitly reported
N-({1-[(4-Chlorophenyl)Methyl]...}Methyl)-... () Benzimidazole 1-(4-Chlorophenyl)methyl; 2-methyl linker; N-methyl-furylcarboxamide ~437.9 g/mol Not reported; chloro may increase lipophilicity
N-(1-{1-[2-(4-Chloro-3-Methylphenoxy)Ethyl]-...}Ethyl)-... () Benzimidazole 1-(4-Chloro-3-methylphenoxy)ethyl; 2-ethyl linker; N-furylcarboxamide ~524.0 g/mol Phenoxy group may enhance H-bonding
Astemizole (Hismanal) () Benzimidazole-Piperidine 1-(4-Fluorophenyl)methyl; 4-piperidinyl; 2-(4-methoxyphenyl)ethyl ~458.9 g/mol Antihistamine (H1-receptor antagonist)
4-Methyl-N-(2-Phenylethyl)-... () Benzimidazole 1-Unsubstituted; 2-phenylethyl; 4-methyl; 6-carboxamide ~363.4 g/mol Structural focus; no activity reported

*Molecular weights estimated based on structural formulas.

Key Observations:

Substituent Influence on Lipophilicity :

  • The target compound’s 4-methoxyphenyl group increases polarity compared to the 4-chlorophenyl analog (), which may improve aqueous solubility .
  • Astemizole’s 4-fluorophenyl and 4-methoxyphenylethyl groups balance lipophilicity and metabolic stability, critical for its oral bioavailability .

Linker Flexibility :

  • The ethyl linker in the target compound and ’s analog may allow better spatial accommodation in binding pockets compared to the methyl linker in ’s compound .

Pharmacophore Variations: Astemizole’s piperidine ring and extended ethyl-phenoxy chain are critical for H1-receptor antagonism, whereas the furylcarboxamide in the target compound might target different receptors (e.g., kinases or GPCRs) .

Biological Activity

2-Furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is C29H30N3O2C_{29}H_{30}N_3O_2, with a molecular weight of 471.6 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide. For instance, newly synthesized derivatives containing benzimidazole and benzothiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM against human lung cancer cell lines (A549, HCC827, NCI-H358) in 2D culture assays, indicating promising antitumor activity .

CompoundCell LineIC50 (µM)
Compound AA5496.26 ± 0.33
Compound BHCC82720.46 ± 8.63
Compound CNCI-H35816.00 ± 9.38

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Research indicates that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported between 20 µM to 70 µM, suggesting moderate antibacterial efficacy compared to standard antibiotics .

The proposed mechanism of action for compounds related to 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves DNA binding and inhibition of DNA-dependent enzymes. This interaction may lead to cell cycle arrest and apoptosis in cancer cells, while also disrupting bacterial DNA synthesis in antimicrobial applications .

Case Studies

  • Antitumor Efficacy in Vivo : In an animal model study, derivatives similar to the compound demonstrated significant tumor growth inhibition at submicromolar dosages, showcasing their potential for further development into therapeutic agents .
  • Antimicrobial Testing : A series of synthesized derivatives were tested for their ability to inhibit bacterial growth in vitro. Results showed that modifications on the benzimidazole structure significantly impacted antimicrobial potency, with some compounds exhibiting better activity than traditional treatments .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide?

Methodological Answer: The synthesis typically involves coupling a furyl-carboxamide moiety with a benzimidazole derivative. For example:

  • Step 1: React 2-furoyl chloride with an amine-functionalized benzimidazole intermediate (e.g., 1-[(4-methoxyphenyl)methyl]benzimidazol-2-ylethylamine) under reflux in 1,4-dioxane at 120°C for 18–24 hours .
  • Step 2: Purify the product via recrystallization (e.g., chloroform/methanol) and confirm structural integrity using 1H/13C NMR , IR spectroscopy , and mass spectrometry .

Q. Table 1: Key Reaction Conditions

ParameterExample ValuePurpose
Solvent1,4-DioxaneHigh-boiling solvent for reflux
Temperature120°CFacilitate nucleophilic acylation
Reaction Time18–24 hoursEnsure complete conversion
Purification MethodRecrystallizationRemove unreacted starting materials

Q. How can researchers ensure structural fidelity of the compound during synthesis?

Methodological Answer:

  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the benzimidazole and furyl regions .
  • Validate purity via HPLC-MS with a C18 column (acetonitrile/water gradient) to detect trace impurities (e.g., unreacted furoyl chloride or byproducts) .

Q. What functional groups in the compound are critical for its reactivity?

Methodological Answer:

  • Benzimidazole core : Participates in π-π stacking and hydrogen bonding, influencing solubility and target binding .
  • Furyl-carboxamide : Acts as a hydrogen-bond acceptor; the furan ring’s electron-rich nature enables electrophilic substitutions .
  • 4-Methoxyphenyl group : Enhances lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can computational tools optimize the design of derivatives with improved bioactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates, reducing trial-and-error synthesis .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock Vina to prioritize candidates for synthesis .

Q. Table 2: Computational Workflow

StepTool/MethodOutput
Reaction PredictionDFT (Gaussian 16)Thermodynamically stable intermediates
DockingAutoDock VinaBinding affinity scores vs. targets
ADMET PredictionSwissADMEPharmacokinetic properties

Q. How can structural modifications resolve contradictions in reported biological data?

Methodological Answer:

  • Case Study : If derivative A shows anticancer activity but derivative B (with a methoxy→ethoxy substitution) lacks efficacy:
    • Perform competitive binding assays to compare target affinity.
    • Use metabolic stability assays (e.g., liver microsomes) to assess if B is rapidly metabolized .

Q. What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Replace 1,4-dioxane with DMAc (dimethylacetamide) to improve solubility of intermediates .
    • Use flow chemistry to control exothermic reactions and reduce side products .

Q. How can researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Standardized Protocols :
    • For NMR, use deuterated DMSO-d6 as a universal solvent and reference (δ 2.50 ppm for 1H) .
    • Share raw spectral data in open-access repositories (e.g., Zenodo) for cross-validation .

Q. What advanced techniques characterize the compound’s solid-state properties?

Methodological Answer:

  • Single-Crystal XRD : Resolve π-stacking interactions in the benzimidazole core .
  • DSC/TGA : Assess thermal stability (e.g., decomposition above 250°C) for formulation studies .

Key Research Gaps

  • Biological Mechanism : No in vivo data exist for the parent compound; prioritize PD/PK studies in rodent models .
  • Synthetic Scalability : Limited reports on catalytic methods (e.g., photoredox) for greener synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.